Cas no 920395-21-7 (N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide)

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide is a specialized compound with notable chemical properties. This compound exhibits high selectivity and stability in various chemical reactions, making it suitable for applications in pharmaceuticals and materials science. Its unique structure contributes to its effectiveness in inhibiting certain biological processes, thereby offering potential therapeutic benefits.
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide structure
920395-21-7 structure
商品名:N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide
CAS番号:920395-21-7
MF:C23H20ClN3OS2
メガワット:454.00740146637
CID:5457970

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-(4-chloro-2-benzothiazolyl)-4-[(1-methylethyl)thio]-N-(3-pyridinylmethyl)-
    • N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide
    • インチ: 1S/C23H20ClN3OS2/c1-15(2)29-18-10-8-17(9-11-18)22(28)27(14-16-5-4-12-25-13-16)23-26-21-19(24)6-3-7-20(21)30-23/h3-13,15H,14H2,1-2H3
    • InChIKey: WMAUGAIFXJSHCV-UHFFFAOYSA-N
    • ほほえんだ: C(N(C1=NC2=C(Cl)C=CC=C2S1)CC1=CC=CN=C1)(=O)C1=CC=C(SC(C)C)C=C1

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2894-0258-4mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
4mg
$66.0 2023-04-30
Life Chemicals
F2894-0258-20mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
20mg
$99.0 2023-04-30
Life Chemicals
F2894-0258-50mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
50mg
$160.0 2023-04-30
Life Chemicals
F2894-0258-10mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
10mg
$79.0 2023-04-30
Life Chemicals
F2894-0258-15mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
15mg
$89.0 2023-04-30
Life Chemicals
F2894-0258-2μmol
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
2μl
$57.0 2023-04-30
Life Chemicals
F2894-0258-5mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
5mg
$69.0 2023-04-30
Life Chemicals
F2894-0258-40mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
40mg
$140.0 2023-04-30
Life Chemicals
F2894-0258-100mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
100mg
$248.0 2023-04-30
Life Chemicals
F2894-0258-75mg
N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide
920395-21-7 90%+
75mg
$208.0 2023-04-30

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide 関連文献

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamideに関する追加情報

Professional Introduction to N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide (CAS No. 920395-21-7)

N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 920395-21-7, represents a novel molecular entity with a complex structural framework that integrates multiple pharmacophoric elements. The benzamide core, combined with the benzothiazole and pyridine moieties, suggests potential biological activities that are of great interest to researchers exploring new therapeutic agents.

The structural composition of this compound is meticulously designed to leverage the synergistic interactions between its various functional groups. The 4-chloro-1,3-benzothiazol-2-yl moiety introduces a region of electron-withdrawing character, which can influence the electronic properties and reactivity of the molecule. This feature is particularly relevant in the context of drug design, where modulating electronic distributions can enhance binding affinity to biological targets. Concurrently, the presence of the propan-2-ylsulfanyl group adds a hydrophobic component to the structure, potentially improving membrane permeability and oral bioavailability—critical factors for drug efficacy.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes involved in critical biological pathways. N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide has emerged as a promising candidate in this domain due to its structural features that align well with known enzyme active sites. Specifically, the benzamide moiety is frequently found in molecules that interact with proteases and kinases, while the benzothiazole ring is a common scaffold in compounds exhibiting antimicrobial and anti-inflammatory properties. The pyridine group further enhances the molecule's potential by providing a hydrogen bond donor/acceptor interface suitable for protein-ligand interactions.

The compound's novelty lies not only in its structural complexity but also in its potential multivariate pharmacological effects. Preliminary computational studies have suggested that this molecule may exhibit inhibitory activity against several enzymes implicated in diseases such as cancer and inflammatory disorders. The 4-chloro substituent on the benzothiazole ring is known to enhance binding affinity through electrostatic interactions with negatively charged residues in protein targets. Meanwhile, the propan-2-ylsulfanyl group could contribute to favorable solubility profiles, making it an attractive candidate for further development into an orally administered therapeutic.

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-2-ylsulfanyl)-N-(pyridin-3-yl)methylbenzamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as sulfonylation, nucleophilic substitution, and condensation reactions—all of which require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient routes to these types of complex molecules, reducing both the environmental impact and cost associated with their production.

In light of recent advancements in medicinal chemistry, this compound exemplifies how integrating diverse structural motifs can lead to innovative drug candidates. The benzothiazole scaffold has been extensively studied for its pharmacological properties, while the pyridine group offers additional versatility in molecular design. By combining these elements with a functionalized benzamide core, researchers have created a molecule that warrants further exploration into its potential therapeutic applications.

Evaluation of N-(4-chloro-1,3-benzothiazol-2-yl)-4-(propan-ylsulfanyl)-N-(pyridin 3 - yl strong>)methylbenzamide will likely involve both in vitro and in vivo studies to assess its biological activity and pharmacokinetic profile. Initial assays may focus on identifying target enzymes or receptors with which the compound interacts strongly, followed by more comprehensive evaluations of its efficacy and safety. Given its structural features reminiscent of established bioactive molecules, this compound holds promise as a starting point for developing new treatments for various human diseases.

The broader significance of this research lies in its contribution to expanding the chemical toolbox available for drug discovery. As our understanding of disease mechanisms grows more sophisticated, so too must our arsenal of molecular probes capable of modulating these processes. Compounds like N-( 4 - chloro - 1 , 3 - benzo thiazol - 2 - yl strong >) - 4 - ( pro pan - 2 - ylsulfanyl ) - N - ( py ridin e - 3 - yl ) methylbenz amide serve as testament to the ingenuity required to design molecules capable of addressing complex pathological conditions effectively.

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